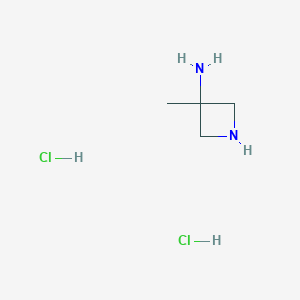

3-Methylazetidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methylazetidin-3-amine dihydrochloride is a chemical compound with potential applications in various fields of chemistry and pharmacology. Its synthesis and properties are of interest due to its unique structural features.

Synthesis Analysis

- The synthesis of related azetidine derivatives typically involves multi-step sequences starting from specific precursors, as demonstrated in the synthesis of various azetidin-2-ones and oxazolidinones (Salgado et al., 2003).

Molecular Structure Analysis

- Crystallographic studies have been conducted on compounds with similar structures, providing insights into the molecular conformation, stability, and intramolecular interactions of azetidine derivatives (Murugavel et al., 2014).

Chemical Reactions and Properties

- Azetidine compounds participate in various chemical reactions, such as the formation of oxazolidinones via reactions with amines, which is contingent on the basicity of the amines involved (Chernysheva et al., 1999).

Physical Properties Analysis

- The physical properties of azetidine derivatives, including melting and boiling points, solubility, and stability, can be inferred from related compounds. For example, the crystal structure analysis of azetidine compounds provides data on molecular geometry, which influences physical properties (Ahoya et al., 2010).

Chemical Properties Analysis

- Chemical properties such as reactivity, acidity/basicity, and functional group behavior can be analyzed through reactions like the formation of oxazolidinones and other heterocyclic systems, as shown in studies involving azetidine derivatives (Chen et al., 1968).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry and Synthetic Chemistry .

Summary of the Application

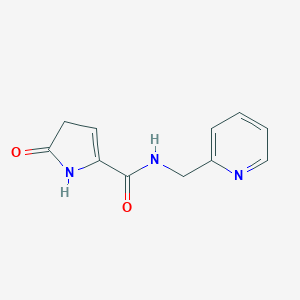

3-Methylazetidin-3-amine dihydrochloride is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

Methods of Application or Experimental Procedures

The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Results or Outcomes

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

3. 1-Methylazetidin-3-amine Dihydrochloride

This compound is also available for purchase. It’s likely used in various chemical reactions, but the specific applications are not mentioned .

4. N-Cyclopropyl-3-methyl-3-azetidinamine Dihydrochloride

This compound is another variant that’s available for purchase. The specific applications are not mentioned .

3. 1-Methylazetidin-3-amine Dihydrochloride

This compound is also available for purchase. It’s likely used in various chemical reactions, but the specific applications are not mentioned .

4. N-Cyclopropyl-3-methyl-3-azetidinamine Dihydrochloride

This compound is another variant that’s available for purchase. The specific applications are not mentioned .

Safety And Hazards

properties

IUPAC Name |

3-methylazetidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-4(5)2-6-3-4;;/h6H,2-3,5H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUIUSSYDUIFRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564718 |

Source

|

| Record name | 3-Methylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylazetidin-3-amine dihydrochloride | |

CAS RN |

124668-47-9 |

Source

|

| Record name | 3-Methylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

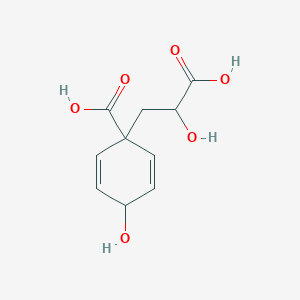

![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

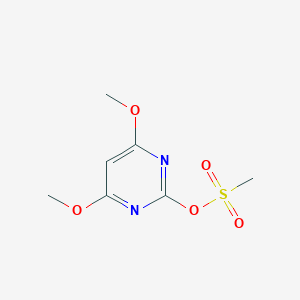

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)

![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)

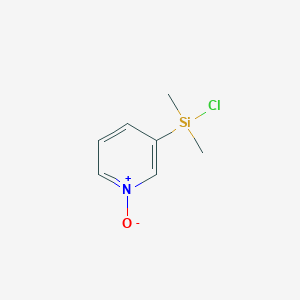

![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)